

A Comprehensive Technical Guide to 6-Chloro-4-fluoro-1H-indazole

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Compound of Interest

Compound Name: 6-Chloro-4-fluoro-1H-indazole

Cat. No.: B1592886

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Abstract

This technical guide provides an in-depth exploration of **6-Chloro-4-fluoro-1H-indazole** (CAS No. 885520-29-6), a critical heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, and this particular di-halogenated derivative offers unique reactivity and structural features that are increasingly exploited in the design of targeted therapeutics. This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its significant applications in drug discovery—particularly as a precursor to potent kinase inhibitors—and outlines essential safety and handling procedures. The guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development, enabling them to leverage the full potential of this versatile intermediate.

Introduction: The Strategic Importance of 6-Chloro-4-fluoro-1H-indazole

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of many pharmacologically active compounds.^{[1][2]} Its ability to act as a bioisostere for purines allows it to form key hydrogen bond interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.^[3] The strategic

placement of halogen substituents on this scaffold provides medicinal chemists with powerful tools to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles.

6-Chloro-4-fluoro-1H-indazole has emerged as a particularly valuable intermediate.^[4] The chlorine atom at the 6-position and the fluorine atom at the 4-position offer distinct electronic properties and potential vectors for further functionalization. The fluorine atom, with its high electronegativity and small size, can enhance binding affinity and improve metabolic stability, while the chlorine atom provides a site for cross-coupling reactions. This unique substitution pattern makes it a sought-after precursor in the synthesis of complex molecules, especially in the development of inhibitors for oncology and inflammatory disease targets.^[4]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development.

Identifier:

- Chemical Name: **6-Chloro-4-fluoro-1H-indazole**
- CAS Number: 885520-29-6^[4]^[5]^[6]
- Molecular Formula: C₇H₄ClFN₂^[4]^[5]
- Molecular Weight: 170.57 g/mol ^[5]^[7]

Physicochemical Data Summary:

Property	Value	Source
Appearance	Off-white to yellow solid	Inferred from similar compounds[8][9]
Melting Point	130-134 °C	Experimental data for 4-Fluoro-1H-indazole[10][11]
Boiling Point	~275 °C at 760 mmHg	Predicted for similar compounds[11]
Solubility	Soluble in DMSO, Methanol	Inferred from supplier data[11]
logP	2.3	Computed[5]
pKa	13.21 ± 0.40	Predicted[11]

Note: Some data, particularly melting and boiling points, are based on closely related analogs due to a lack of publicly available, experimentally determined data for this specific isomer. Researchers should verify these properties on their own material.

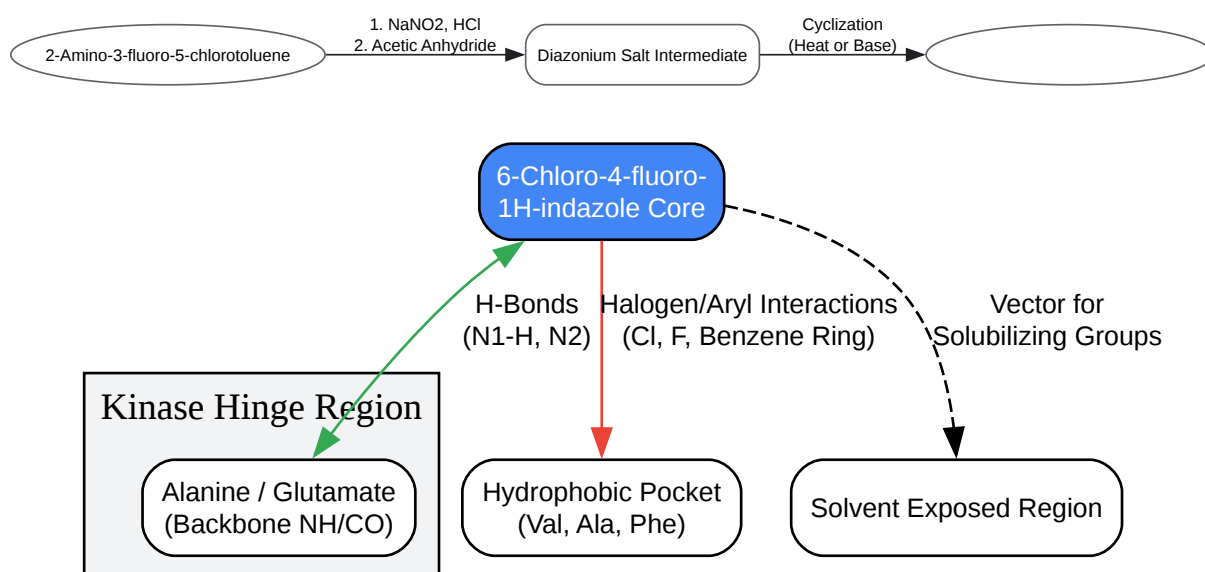
Structural Representation:

Caption: 2D Structure of **6-Chloro-4-fluoro-1H-indazole**.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various strategies. A common and effective method involves the diazotization of a substituted aniline followed by intramolecular cyclization. The following protocol is a robust and scalable approach adapted from established methodologies for similar halogenated indazoles.[9][12]

Proposed Synthetic Pathway:



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